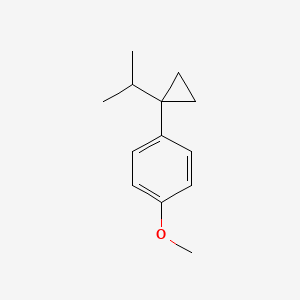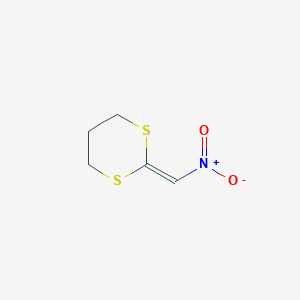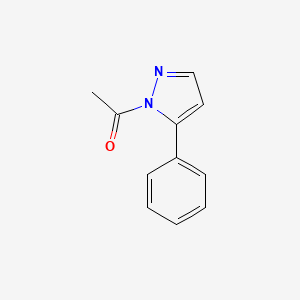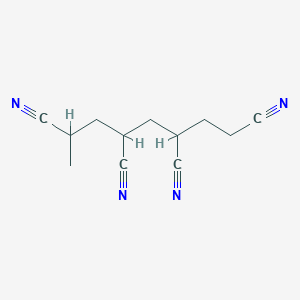
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)-, also known as p-isopropylanisole, is an organic compound with the molecular formula C10H14O. It is a derivative of benzene, where a methoxy group and an isopropyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- typically involves the alkylation of anisole (methoxybenzene) with isopropyl bromide in the presence of a strong base like sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic processes involving acid catalysts or enzymes. These methods are designed to optimize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and isopropyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anisole (methoxybenzene): Lacks the isopropyl group, making it less sterically hindered.
p-Cresol (4-methylphenol): Contains a hydroxyl group instead of a methoxy group.
Cumene (isopropylbenzene): Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- is unique due to the presence of both methoxy and isopropyl groups, which influence its chemical reactivity and interactions with biological systems. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
63340-03-4 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-methoxy-4-(1-propan-2-ylcyclopropyl)benzene |
InChI |
InChI=1S/C13H18O/c1-10(2)13(8-9-13)11-4-6-12(14-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
IPZVRJFKWVHDQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CC1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)

![2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid](/img/structure/B14496933.png)
![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)



![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)



